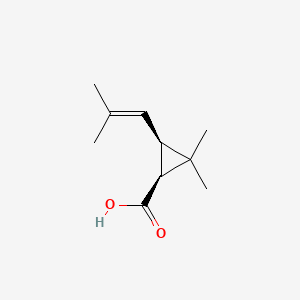

(-)-cis-Chrysanthemic acid

Description

Structure

3D Structure

Properties

CAS No. |

26771-06-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1 |

InChI Key |

XLOPRKKSAJMMEW-HTQZYQBOSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C |

Isomeric SMILES |

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C |

Other CAS No. |

26771-06-2 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Total Synthesis

4 Multi-Component and Domino Reaction Sequences

The Haller-Bauer reaction, a base-induced cleavage of non-enolizable ketones, and the related Grob fragmentation have been ingeniously applied to the formation of the cyclopropane (B1198618) ring in chrysanthemic acid synthesis. researchgate.netresearchgate.net A novel route to (+)-(1R,3S)-cis-chrysanthemic acid utilizes a Haller-Bauer/Grob-type fragmentation as a key step. thieme-connect.comthieme-connect.com This strategy often begins with a readily available chiral starting material, such as (-)-d-pantolactone. thieme-connect.com

The synthesis involves the construction of a bicyclo[3.1.0]hexan-2-one skeleton, which serves as a precursor for the fragmentation. researchgate.net This bicyclic system, upon treatment with a base like potassium hydroxide (B78521) in a mixture of DMSO and water, undergoes fragmentation to yield the desired cis-chrysanthemic acid. thieme-connect.comthieme-connect.com The stereochemistry of the final product is dictated by the stereocenters established in the bicyclic precursor. This tandem cyclization-fragmentation approach provides an efficient pathway to the target molecule. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic systems. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com In the context of (-)-cis-chrysanthemic acid synthesis, RCM is employed to construct key cyclic intermediates. thieme-connect.comthieme-connect.com For instance, in an enantiospecific route starting from (-)-d-pantolactone, RCM is used to form a cyclopentene (B43876) intermediate. thieme-connect.com

This acyclic precursor, derived from the starting material through a series of functional group manipulations, is treated with a ruthenium-based catalyst, such as Grubbs' catalyst, to effect the ring closure. thieme-connect.comthieme-connect.comorganic-chemistry.org The resulting cyclopentenone is a versatile intermediate that can be further elaborated to the final target. The use of RCM allows for the efficient formation of the five-membered ring, often under mild conditions and with high functional group tolerance. wikipedia.orgmedwinpublishers.com This highlights the utility of modern catalytic methods in streamlining the synthesis of complex natural product-like molecules. thieme-connect.comthieme-connect.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (+)-Dihydrochrysanthemolactone |

| (+)-(1R,3S)-cis-Chrysanthemic acid |

| (1R,3S)-(-)-cis-Chrysanthemic acid |

| (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol |

| (1S)-cis-Chrysanthemic acid |

| 2,2,5,5-tetramethyl-1,4-cyclohexanedione |

| (-)-d-Pantolactone |

| BrTi(OiPr)3 |

| TiBr4 |

| Tetrabutylammonium (B224687) fluoride (B91410) |

| Potassium hydroxide |

| DMSO |

Multi-Component and Domino Reaction Sequences

Studies on Racemization and Isomerization Pathways in Chemical Synthesis

The control of stereochemistry is paramount in the synthesis of chrysanthemic acid isomers. Because the insecticidal activity of pyrethroids is highly dependent on the specific stereoisomer of the chrysanthemic acid moiety, significant research has been dedicated to understanding and manipulating racemization and isomerization pathways. google.comgoogle.com Generally, esters derived from (+)-trans-chrysanthemic acid exhibit the highest insecticidal activity, rendering isomers like this compound less useful for this specific application. google.comgoogle.com Consequently, methods to convert these less active isomers into a racemic mixture, from which the desired (+)-trans isomer can be isolated, are of considerable industrial importance. google.comwho.int

Chemical Racemization of Optically Active Chrysanthemic Acid Isomers

The challenge in producing specific, highly active chrysanthemic acid esters lies in the fact that industrial synthesis often yields a mixture of all four isomers. google.com After optical resolution to isolate the valuable (+)-trans form, a significant amount of the less active (-)-isomer remains. google.comgoogle.com Efficiently racemizing this leftover material is a key economic consideration.

Several chemical methods have been developed to achieve this racemization:

Treatment with Bromide Compounds : One patented method involves treating an optically active chrysanthemic acid or its ester with hydrogen bromide or a phosphorus bromide compound. This process can be conducted in the presence of a peroxide or an azo compound to facilitate the reaction, effectively converting a single enantiomer into a racemic mixture. google.com

Cyclopropane Ring Rupture and Reformation : Another approach involves a sequence of reactions that first break open the cyclopropane ring, racemize the resulting acyclic intermediate, and then reconstruct the ring. For example, (-)-pyrocine, derived from (+)-trans-chrysanthemic acid, can be oxidized to an optically active keto acid. tandfonline.com Alkaline treatment of this keto acid leads to complete racemization. The resulting racemic acid can then be converted back to (±)-pyrocine, which serves as a precursor to racemic trans-chrysanthemic acid. tandfonline.com

cis-trans Isomerization Studies during Synthesis

Beyond controlling the enantiomeric configuration (dextrorotatory (+) vs. levorotatory (-)), managing the geometric isomerism (cis vs. trans) of the cyclopropane ring is crucial. The trans isomers typically yield more potent insecticides. google.comgoogle.com

Key findings on cis-trans isomerization include:

Base-Catalyzed Epimerization : A common strategy to enrich the more stable trans isomer is to heat a mixture of cis and trans chrysanthemic esters in an alcoholic solution with an alkali metal alcoholate, such as sodium ethoxide. google.com This treatment can convert a mixture with nearly equal proportions of cis and trans isomers almost completely into the trans form. google.com For instance, heating crude ethyl chrysanthemate (43% cis, 57% trans) under reflux in ethanolic sodium ethoxide can yield a product that is predominantly trans ethyl chrysanthemate. google.com

Thermodynamic Favorability : Computational studies using Density Functional Theory (DFT) have investigated the potential energy surface for the cis-trans isomerization of chrysanthemic acid. nih.gov These calculations revealed that the activation barriers for this isomerization are low, making it a thermodynamically favorable process compared to other potential decomposition or rearrangement pathways. nih.gov

Photochemical Isomerization : Early research demonstrated that cis-trans isomerization of the acid could also be promoted through photochemical means. gla.ac.uk

The table below summarizes key methodologies for the racemization and isomerization of chrysanthemic acid isomers.

Table 1: Methodologies for Racemization and Isomerization of Chrysanthemic Acid

| Process | Method | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Racemization | Halogenation | Hydrogen bromide or phosphorus bromide compound | Converts optically active isomer to racemic mixture | google.com |

| Racemization | Via Keto-alcohol derivative | Potassium tert-butylate on a keto-alcohol intermediate | Simultaneous transesterification and racemization | oup.com, researchgate.net |

| Racemization | Ring Rupture/Reformation | Alkaline treatment of an acyclic keto acid intermediate derived from pyrocine | Complete racemization of the intermediate | tandfonline.com |

| Isomerization | Base-Catalyzed Epimerization | Heating with sodium ethoxide in ethanol | Converts cis-esters to the more stable trans-esters | google.com |

| Isomerization | Photochemical | Irradiation | Promotes cis-trans isomerization | gla.ac.uk |

Novel Synthetic Routes and Precursor Utilization

The quest for more efficient and stereoselective syntheses of chrysanthemic acid, including the (-)-cis isomer, has led to the exploration of diverse starting materials and catalytic systems.

Synthesis from β,γ-Unsaturated Cyclohexanol (B46403) Derivatives

A notable synthetic approach utilizes β,γ-unsaturated cyclohexanol derivatives to construct the chrysanthemic acid framework. Research has demonstrated the feasibility of synthesizing both racemic and scalemic (enantiomerically enriched) cis-chrysanthemic acid from these precursors. researchgate.netresearchgate.netlookchem.com A specific pathway involves the preparation of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol. nih.gov This multi-step synthesis achieves complete control over both relative and absolute stereochemistry through a sequence of regiocontrolled epoxide ring opening, selective mono-oxidation of a diol intermediate, and a final cyclopropanation step. nih.gov

Copper-Catalyzed Carbene Insertion Processes

Copper-catalyzed reactions are central to many modern syntheses of cyclopropane-containing molecules like chrysanthemic acid. The core reaction involves the decomposition of a diazo compound, such as ethyl diazoacetate, to form a reactive carbene intermediate. gla.ac.uk This carbene is then directed by the copper catalyst to add across a double bond (cyclopropanation) or insert into a C-H or heteroatom-H bond. thieme-connect.dersc.orgorganic-chemistry.orgrsc.org

In the context of chrysanthemic acid, the key step is the cyclopropanation of a diene, like 2,5-dimethylhexa-2,4-diene. gla.ac.ukkangmei.com While early syntheses using this method were often low-yielding, the development of sophisticated chiral copper catalysts has enabled asymmetric synthesis, providing a pathway to enantiomerically enriched chrysanthemic acid derivatives. capes.gov.br The choice of catalyst and ligands is critical for controlling the enantioselectivity of the carbene insertion. organic-chemistry.orgcapes.gov.br

Stereospecific Syntheses from Carene Derivatives

The use of naturally occurring chiral molecules as starting materials—a strategy known as the "chiral pool" approach—is a powerful method for asymmetric synthesis. (+)-Δ³-Carene, a bicyclic monoterpene, has been successfully employed as a chiral precursor for the stereospecific synthesis of optically pure (+)-trans-chrysanthemic acid. tandfonline.com

The synthetic sequence begins with the ozonolysis of (+)-Δ³-carene, which cleaves the molecule to produce a cyclopropyl (B3062369) acetaldehyde (B116499) derivative. tandfonline.com This intermediate undergoes a series of transformations, including cyclization, further ozonolysis, and oxidation, to form (+)-cis-homocaronic acid. Subsequent steps involving a Grignard reaction and esterification eventually lead to ethyl (-)-cis-chrysanthemate, which can then be isomerized to yield the target (+)-trans-chrysanthemic acid. tandfonline.com This pathway demonstrates how the inherent stereochemistry of a natural product like carene can be transferred to the final synthetic target. tandfonline.comiisc.ac.in

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Natural Biosynthetic Routes to Chrysanthemic Acid

The natural synthesis of chrysanthemic acid involves the recruitment of a common terpenoid precursor and a series of specific enzymatic transformations to build its characteristic cyclopropane (B1198618) structure.

The biosynthesis of chrysanthemic acid begins with dimethylallyl diphosphate (B83284) (DMAPP), a central five-carbon precursor in the biosynthesis of all terpenes. nih.govwikipedia.org In plants like T. cinerariifolium, DMAPP is primarily produced through the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids. nih.govportlandpress.commdpi.com The core of chrysanthemic acid's structure is formed by the unconventional, non-head-to-tail condensation of two DMAPP molecules. wikipedia.orgoup.com This initial step distinguishes its formation from that of most other monoterpenes, which typically involve a head-to-tail condensation of DMAPP with its isomer, isopentenyl diphosphate (IPP). qmul.ac.uk

The conversion of DMAPP into chrysanthemic acid is orchestrated by a sequence of highly specific enzymes.

The first committed step in the pathway is catalyzed by chrysanthemyl diphosphate synthase (CDS; EC 2.5.1.67). oup.comwikipedia.org This enzyme performs an unusual cyclopropanation reaction, condensing two molecules of DMAPP to form chrysanthemyl diphosphate (CDP). oup.comqmul.ac.ukresearchgate.net The mechanism involves the formation of an irregular C1′–2–3 linkage, creating the characteristic cyclopropane ring of the chrysanthemyl moiety. oup.com

Research has revealed that CDS can be a bifunctional enzyme. nih.govnih.gov In addition to synthesizing CDP, some studies have shown that under lower substrate concentrations, CDS can also catalyze the subsequent hydrolysis of the diphosphate group from CDP to yield chrysanthemol (B1213662). nih.govresearchgate.net Because of this dual activity, the enzyme is sometimes referred to as chrysanthemol synthase (CHS). portlandpress.comresearchgate.net This bifunctionality is significant as it streamlines the pathway, although phosphatases like TcNudix1 can also contribute to the conversion of CDP to its monophosphate form. portlandpress.comfrontiersin.org

Following the formation of chrysanthemol, the pathway proceeds through two sequential oxidation steps to produce the final chrysanthemic acid. nih.govresearchgate.net

Alcohol Dehydrogenase (ADH): The alcohol group of chrysanthemol is first oxidized to an aldehyde, forming chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase. mdpi.comoup.com In T. cinerariifolium, the specific enzyme identified for this step is TcADH2. portlandpress.comoup.com

Aldehyde Dehydrogenase (ALDH): The aldehyde group of chrysanthemal is then further oxidized to a carboxylic acid, yielding chrysanthemic acid. oup.comsemanticscholar.org This final oxidation is carried out by an aldehyde dehydrogenase (EC 1.2.1.3), with the enzyme TcALDH1 being identified as responsible in T. cinerariifolium. portlandpress.comoup.comfrontiersin.org

Table 1: Key Enzymes in the Biosynthesis of Chrysanthemic Acid

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Function |

| Chrysanthemyl Diphosphate Synthase | CDS / CHS | 2.5.1.67 | 2 x Dimethylallyl Diphosphate (DMAPP) | Chrysanthemyl Diphosphate (CDP) | Condenses two DMAPP molecules to form the cyclopropane ring. oup.comwikipedia.org |

| Chrysanthemyl Diphosphate Synthase (bifunctional) | CDS / CHS | 2.5.1.67 | Chrysanthemyl Diphosphate (CDP) | Chrysanthemol | Hydrolyzes CDP to form chrysanthemol. nih.govnih.gov |

| Alcohol Dehydrogenase 2 | TcADH2 | N/A | Chrysanthemol | Chrysanthemal | Oxidizes the alcohol group to an aldehyde. portlandpress.comoup.com |

| Aldehyde Dehydrogenase 1 | TcALDH1 | 1.2.1.3 | Chrysanthemal | Chrysanthemic Acid | Oxidizes the aldehyde group to a carboxylic acid. portlandpress.comoup.com |

Enzymatic Catalysis in Chrysanthemic Acid Biosynthesis

Heterologous Biosynthesis and Metabolic Engineering for Production

The elucidation of the chrysanthemic acid biosynthetic pathway has enabled its reconstruction in heterologous systems, offering a promising avenue for sustainable and controlled production.

The tomato fruit (Solanum lycopersicum) has emerged as a successful platform for the heterologous production of chrysanthemic acid. nih.govresearchgate.net Tomatoes are an ideal chassis because their ripening fruits naturally produce high levels of terpenes, specifically the carotenoid lycopene (B16060). nih.gov This indicates a high flux through the MEP pathway, providing an abundant supply of the DMAPP precursor required for chrysanthemic acid synthesis. nih.gov

In a notable study, the biosynthetic pathway for trans-chrysanthemic acid was reconstructed in tomato fruits by co-expressing three key genes under the control of a fruit-specific promoter. nih.govresearchgate.net The engineered system included:

The Chrysanthemyl Diphosphate Synthase (TcCDS) gene from T. cinerariifolium.

An Alcohol Dehydrogenase (ADH) gene from the wild tomato species Solanum habrochaites.

An Aldehyde Dehydrogenase (ALDH) gene, also from S. habrochaites. nih.gov

The results of this metabolic engineering were significant. Tomato fruits expressing all three genes successfully produced trans-chrysanthemic acid. nih.govnih.gov A key challenge observed was that a substantial portion of the produced chrysanthemic acid was glycosylated, a common plant mechanism for modifying and sequestering foreign compounds, which reduced the yield of the free acid. nih.govresearchgate.net Despite this, the study demonstrated the viability of using tomato fruit as a biofactory. nih.govnih.gov Transient expression of the pathway genes in Nicotiana benthamiana leaves also resulted in the production of trans-chrysanthemic acid, further confirming the functionality of the identified enzymes. oup.comscispace.com

Table 2: Research Findings in Engineered Tomato Fruit

| Parameter | Finding | Reference |

| Genes Expressed | T. cinerariifolium CDS, S. habrochaites ADH, S. habrochaites ALDH | nih.gov |

| DMAPP Diversion | 97% of diverted DMAPP was converted to trans-chrysanthemic acid. | nih.govresearchgate.net |

| Product Yield | Concentration of trans-chrysanthemic acid was ~1.7-fold higher by weight than lycopene in non-transgenic fruit. | nih.govresearchgate.net |

| Precursor Competition | Lycopene levels in transgenic plants were reduced by 68%. | nih.govresearchgate.net |

| Product Modification | 62% of the produced trans-chrysanthemic acid was glycosylated. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Stereoisomer Characterization

Chromatographic Techniques for Chiral and Diastereomeric Separation

Chromatography stands as a cornerstone for the separation of chiral compounds like (-)-cis-Chrysanthemic acid. The selection of the appropriate chromatographic technique and, crucially, the chiral stationary phase (CSP), is vital for achieving successful separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the direct separation of chrysanthemic acid stereoisomers. nih.gov The success of this technique hinges on the use of Chiral Stationary Phases (CSPs) that can differentiate between the enantiomers.

Various types of CSPs have been effectively employed for this purpose. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used. chromatographyonline.com For instance, a study demonstrated the complete baseline resolution of all four stereoisomers of chrysanthemic acid using a cinchona alkaloid-derived CSP. nih.gov This was achieved in both polar-organic and reversed-phase modes, highlighting the versatility of the method. nih.gov Another approach involved the use of a CSP containing (R)-1-naphthylglycine as the chiral selector, which showed excellent enantioselectivity. chromsoc.jp

The mobile phase composition is a critical parameter that requires optimization to achieve baseline separation. nih.gov For example, a mobile phase of hexane-1,2-dichloroethane-ethanol has been used with polysaccharide-based CSPs. chromsoc.jp In another case, an acetonitrile-based polar-organic eluent or a reversed-phase medium with acetonitrile (B52724) was successful. nih.gov

Table 1: Examples of HPLC Conditions for Chrysanthemic Acid Stereoisomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Outcome | Reference |

| Cinchona alkaloid-derived | Acetonitrile-based polar-organic | Polar-organic | Complete baseline resolution of all stereoisomers | nih.gov |

| Cinchona alkaloid-derived | Acetonitrile-based reversed-phase | Reversed-phase | Complete baseline resolution of all stereoisomers | nih.gov |

| (R)-1-naphthylglycine based | Not specified | Not specified | Excellent enantioselectivity | chromsoc.jp |

| Polysaccharide-based (Sumichiral OA-4600) | n-hexane-dichloroethane-ethanol | Normal Phase | Efficient separation of eight allethrin (B1665230) isomers (contains chrysanthemic acid moiety) | acs.org |

This table provides illustrative examples and does not represent an exhaustive list.

Gas Chromatography (GC) is another highly effective method for the chiral separation of chrysanthemic acid, often after derivatization to a more volatile form, such as a methyl ester. mdpi.comresearchgate.net Cyclodextrin (B1172386) derivatives are the most common chiral selectors used in GC stationary phases for this application. mdpi.comunito.it

Studies have shown that permethylated β-cyclodextrin (PM-β-CD) is particularly effective. mdpi.com The choice of the specific cyclodextrin derivative can significantly impact the separation and even the elution order of the enantiomers. For example, with a permethylated β-CD selector, the (+) isomers of pyrethroic acids elute before the (-) isomers. mdpi.com Conversely, when a permethylated γ-CD selector is used, the (-) isomers elute first. mdpi.com

The separation of both enantiomers and cis/trans isomers of chrysanthemic acid as free acids has been successfully achieved using a Cydex-B stationary phase. mdpi.com In this case, the peaks of the cis isomers were observed to surround the peaks of the trans isomers. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages in terms of speed and efficiency over HPLC. nih.govnih.gov For the separation of compounds related to chrysanthemic acid, such as pyrethroids, polysaccharide-based CSPs are commonly used. nih.gov

SFC is noted for potentially offering higher chiral selectivity values compared to HPLC when using the same column and temperature. nih.gov This is attributed to the different solvation properties of the supercritical fluid mobile phase, which can lead to stronger interactions between the analyte and the CSP. nih.gov The technique has been successfully applied to the preparative separation of pyrethroid stereoisomers, demonstrating its utility beyond analytical scale. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the chiral analysis of pyrethroic acids, including chrysanthemic acid. mdpi.comactamedicamarisiensis.ro The method typically involves the use of chiral selectors, most commonly cyclodextrin derivatives, which are added to the background electrolyte. nih.gov

Positively charged cyclodextrins have shown particularly good results for the separation of acidic compounds like chrysanthemic acid. actamedicamarisiensis.ro Permethyl-monoamino-β-cyclodextrin (PMMAβCD) has been identified as a highly effective chiral selector, capable of separating all isomers of chrysanthemic, permethrinic, and deltamethrinic acids. actamedicamarisiensis.roresearchgate.net Interestingly, in CE with β-sized selectors, the (-) isomers of pyrethroic acids migrate before the (+) isomers, which is the opposite of the elution order observed in GC with the same selectors. mdpi.com

Elution Order and Chiral Recognition Mechanisms in Chromatographic Systems

The elution order of stereoisomers in chiral chromatography is a direct consequence of the differential stability of the transient diastereomeric complexes formed between the analytes and the chiral stationary phase. core.ac.uk The underlying principle is often explained by the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions must occur between the chiral selector and one of the enantiomers. mdpi.com The enantiomer that forms the more stable complex will be retained longer on the column.

In the context of chrysanthemic acid separation on cyclodextrin-based GC columns, the inclusion of the analyte into the cyclodextrin cavity plays a crucial role. mdpi.com The size of the cyclodextrin ring (α, β, or γ) influences the fit and, consequently, the chiral recognition. For instance, permethylated β-cyclodextrin has proven to be an excellent selector for pyrethroic acids. mdpi.com The elution order can be reversed by changing the type of cyclodextrin; for example, (+) isomers elute first on permethylated β-CD, while (-) isomers elute first on permethylated γ-CD. mdpi.com

In HPLC using Pirkle-type CSPs, chiral recognition is often driven by a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. chromsoc.jpacs.org The specific interactions depend on the structures of both the analyte and the CSP. For cinchona alkaloid-based CSPs, ion-pair and ion-exchange mechanisms can also contribute significantly to the separation of acidic compounds like chrysanthemic acid. google.com

In capillary electrophoresis, when using charged cyclodextrins, electrostatic interactions between the charged selector and the ionic analyte provide an additional mechanism for chiral recognition, enhancing the separation. nih.gov

Integration of Chiroptical Detection in Analytical Separations

To confirm the identity and purity of the separated enantiomers, chiroptical detectors are often integrated with chromatographic systems. These detectors measure the differential interaction of the chiral analyte with polarized light.

Circular Dichroism (CD) detectors are particularly valuable as they can simultaneously determine both the CD and UV absorption of the sample in the same cell. spectralabsci.com This allows for the direct determination of optical purity. CD detection is based on the differential absorption of right and left circularly polarized light by a chiral chromophore. spectralabsci.com This makes it a highly specific technique. spectralabsci.com Studies comparing different chiral detectors have shown that CD detectors can offer the lowest detection limits for many compounds. jascoinc.comjascoinc.com Even for compounds with weak chromophores like ethyl chrysanthemate, CD detectors have demonstrated lower detection limits than polarimeter detectors. jascoinc.com The ability of CD detectors to provide both qualitative (the sign of the CD signal indicates the enantiomer) and quantitative information makes them a powerful tool when coupled with HPLC for the analysis of this compound and its stereoisomers. chromatographyonline.com

Computational Chemistry and Reaction Mechanism Studies

Quantum Chemical Investigations of Reaction Pathways of Chrysanthemic Acid

Computational studies have been instrumental in elucidating the complex reaction mechanisms associated with the decomposition of chrysanthemic acid. nih.gov Theoretical investigations, particularly into its photodecomposition, have provided a molecular-level understanding of the competing reaction channels. nih.govnih.gov Three primary pathways have been explored through computational modeling: cis-trans isomerization, rearrangement to form lactones, and fragmentation into carbene species. nih.govresearchgate.net These studies help to rationalize and verify experimental observations regarding the degradation of chrysanthemic acid and its parent compounds, pyrethrins, upon exposure to sunlight. nih.gov

The photochemical degradation of chrysanthemic acid involves several competing pathways. nih.gov Computational analysis has focused on understanding the potential energy surfaces (PES) for these transformations to determine their feasibility and relative favorability. nih.govnih.gov The primary photochemical transformations investigated include isomerization of the cyclopropane (B1198618) ring, intramolecular rearrangement, and cleavage of the cyclopropane ring. nih.govlookchem.com

One of the most significant reaction channels for chrysanthemic acid is the isomerization between its cis and trans forms. nih.gov Theoretical studies have investigated this mechanism by generating a potential energy profile through the systematic variation of the C12-C1-C3-C8 dihedral angle. nih.gov

DFT calculations have shown that the activation barrier for cis-trans isomerization is relatively low compared to other decomposition pathways, making it a thermodynamically favorable process. nih.govnih.gov For the conversion from the cis isomer to the trans isomer, a transition state has been located with a calculated energy barrier of 39.062 kcal/mol. nih.gov This suggests that under photolytic conditions, isomerization is a highly probable event. The energy difference between the most stable cis and trans conformers is minimal, calculated to be only 0.577 kcal/mol, further supporting the accessibility of this pathway. nih.gov

Intramolecular rearrangement represents another key photodecomposition pathway for chrysanthemic acid, leading to the formation of cyclic esters known as lactones. nih.gov Specifically, the rearrangement to produce a γ-lactone (β,β-dimethyl-γ-isobutenyl-γ-butyrolactone) has been studied computationally. nih.govlookchem.com This process is believed to occur following the initial cleavage of the cyclopropane ring. lookchem.com

Quantum chemical calculations have identified the transition state for this rearrangement. The activation energy for the rearrangement of chrysanthemic acid to the corresponding lactone is higher than that for isomerization but lower than that for fragmentation. nih.gov This pathway is considered more favorable than fragmentation into a carbene. nih.gov The formation of the lactone involves the cleavage of the C1-C2 bond of the cyclopropane ring, followed by rotation and subsequent ring closure. nih.gov

The third major decomposition channel involves the fragmentation of the chrysanthemic acid molecule. nih.gov This pathway proceeds via the cleavage of the C1-C2 and C1-C3 bonds of the cyclopropane ring, which can lead to the formation of a carbene compound. nih.gov

Computational results indicate that this fragmentation process is the least favorable of the three pathways investigated. nih.gov The reaction is highly endothermic, with a calculated endothermicity of 71.517 kcal/mol (with BSSE correction). nih.gov This high energy requirement makes fragmentation significantly less likely to occur compared to the isomerization and rearrangement pathways. nih.govresearchgate.net

Density Functional Theory (DFT) has been the primary computational tool for investigating the decomposition of chrysanthemic acid. nih.govnih.gov Specifically, the B3LYP hybrid functional combined with the 6-311+G** basis set has been employed to calculate the potential energy surfaces (PES) for the different reaction channels. nih.gov

| Reaction Pathway | Process | Calculated Energy (kcal/mol) |

|---|---|---|

| cis-trans Isomerization | Activation Energy | 39.062 |

| Rearrangement | Activation Energy (via TS3) | 47.5 |

| Fragmentation | Reaction Endothermicity | 71.517 |

To understand the role of electronic excitation in the photodecomposition of chrysanthemic acid, Time-Dependent Density Functional Theory (TDDFT) calculations have been performed. nih.gov TDDFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net

The TDDFT analysis was conducted to determine whether the decomposition reactions proceed on the ground state potential energy surface or from an excited state after photoexcitation. nih.gov The calculations, employing the standard B3LYP hybrid functional, revealed that the decomposition reactions of chrysanthemic acid occur in the ground state rather than in an excited state. nih.govnih.gov This finding is crucial for accurately modeling the reaction dynamics and understanding the fundamental photochemical behavior of the molecule. nih.gov

Theoretical Study of Photodecomposition Mechanisms

Solvent Effects on Reaction Mechanisms and Energetics

Computational studies have explored the influence of solvents on the reaction mechanisms and energetics of chrysanthemic acid. One key approach involves the use of the Polarizable Continuum Model (PCM), which simulates the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.govnih.gov

A theoretical study on the decomposition of chrysanthemic acid investigated the effect of three different solvents—water, ethanol, and cyclohexane—on the potential energy surface (PES) of the reaction. nih.govnih.gov The research, employing Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level of theory, concluded that the presence of a solvent does not alter the fundamental shape of the PES for the decomposition pathways, which include cis-trans isomerization, rearrangement, and fragmentation. nih.gov

This table summarizes the qualitative findings of the computational study on the solvent effects on chrysanthemic acid decomposition. nih.govnih.gov

| Solvent | Dielectric Constant (approx.) | Effect on Potential Energy Surface (PES) | Overall Impact on Energetics |

| Cyclohexane | 2.0 | No change in the shape of the PES | Small, uniform stabilization of all species |

| Ethanol | 24.5 | No change in the shape of the PES | Small, uniform stabilization of all species |

| Water | 80.1 | No change in the shape of the PES | Small, uniform stabilization of all species |

In Silico Modeling for Environmental Behavior and Reactivity Prediction

In silico modeling provides a powerful and predictive tool for assessing the environmental behavior and reactivity of chemical compounds like (-)-cis-chrysanthemic acid, thereby filling data gaps where experimental information is lacking. nih.gov These computational methods are crucial for environmental risk assessment. jetjournal.us

One significant area of in silico modeling is the prediction of atmospheric degradation. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. cityu.edu.hkunito.it Theoretical studies can calculate the reaction rates of organic compounds with OH radicals, which allows for the estimation of their atmospheric lifetime. For instance, a computational study on coniferyl alcohol, a molecule with structural similarities to chrysanthemic acid's degradation products, determined its atmospheric half-life to be very short, in the order of hours, by calculating the rate constants for OH-initiated oxidation reactions. cityu.edu.hk Such models can be applied to chrysanthemic acid to predict its persistence and transformation in the atmosphere. The reactions typically modeled include hydrogen abstraction from C-H bonds or the addition of the OH radical to double bonds. cityu.edu.hkrsc.org

Another critical application of in silico modeling is the prediction of a compound's fate in soil and water. Quantitative Structure-Activity Relationship (QSAR) models are frequently used for this purpose. jetjournal.usfrontiersin.org These models correlate a compound's physicochemical properties and molecular descriptors with its environmental behavior, such as soil adsorption. jetjournal.us Key descriptors used in these models can include the octanol-water partition coefficient (LogP), molecular weight, and hydrogen bonding capacity. nih.govjetjournal.us By inputting the structure of this compound into a validated QSAR model, it is possible to predict its soil adsorption coefficient (Koc). This parameter is vital for assessing its mobility in soil and the likelihood of it leaching into groundwater. jetjournal.usfrontiersin.org

The table below outlines the types of in silico models and their applications in predicting the environmental behavior of organic compounds like this compound.

| In Silico Model Type | Environmental Compartment | Predicted Behavior/Parameter | Key Methodologies |

| Atmospheric Chemistry Models | Atmosphere | Atmospheric lifetime, degradation pathways, reaction rates with oxidants (e.g., OH radicals, ozone) | Density Functional Theory (DFT), Transition State Theory |

| QSAR (Quantitative Structure-Activity Relationship) Models | Soil, Water | Soil adsorption coefficient (Koc), biodegradability, bioconcentration factor (BCF) | Machine Learning (e.g., Random Forest, Neural Networks), Multiple Linear Regression |

These computational approaches are essential for building a comprehensive profile of a chemical's environmental impact, guiding regulatory decisions and the development of more environmentally benign substances. jetjournal.usinformahealthcare.com

Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Non Mammalian Systems

Synthesis and Characterization of Stereoisomeric Derivatives

The synthesis and characterization of various stereoisomeric derivatives of chrysanthemic acid have been instrumental in elucidating the impact of stereochemistry on biological activity.

The synthesis of (Z)-pyrethric acid, a geometric isomer of the naturally occurring E-isomer, has been achieved through methods like the Wittig reaction. tandfonline.com For instance, the condensation of tert-butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate with dimethyl 1-methoxycarbonylethylphosphonate can yield a mixture of (E)- and (Z)-isomers of tert-butyl pyrethrate. tandfonline.com The (Z)-isomer can be preferentially obtained by adjusting reaction conditions, such as performing the condensation at low temperatures. tandfonline.com Separation of the (Z)- and (E)-isomers can be effectively carried out by recrystallization after hydrolysis of the ester mixture. tandfonline.com

The various stereoisomers of pyrethric acid, when esterified with rethrolones like allethrolone, form the corresponding pyrethrin II isomers. tandfonline.com Studies have shown that esters derived from the (1R, cis)-Z isomer of a related "nor-pyrethric" acid (where the vinylic methyl group is absent) exhibit higher potency compared to esters of the (1R, trans)-E, (1R, trans)-Z, and (1R, cis)-E isomers, which are relatively inactive. researchgate.net This highlights the critical role of the side chain's stereochemistry in determining insecticidal efficacy.

Table 1: Stereoisomers of Pyrethric Acid and their Precursors

| Compound Name | Stereochemistry | Synthetic Precursor(s) | Key Reaction Type |

|---|---|---|---|

| (Z)-Pyrethric acid | (Z)-isomer | tert-Butyl 2,2-dimethyl-3-formylcyclopropane-1-carboxylate, Dimethyl 1-methoxycarbonylethylphosphonate | Wittig reaction |

Norchrysanthemic acid, or 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid, is another significant derivative. tandfonline.com Esters of norchrysanthemic acid have been found to be as potent as their chrysanthemate counterparts. tandfonline.com The synthesis of all eight stereoisomers of norchrysanthemic acid was undertaken to clarify the relationship between stereochemistry and the insecticidal activity of novel pyrethroids like metofluthrin (B10177) and profluthrin, which incorporate this acid moiety. tandfonline.comnih.gov

The stereoselective synthesis of these isomers often starts from either (+)-3-carene or (1R)-trans-chrysanthemic acid. tandfonline.com For example, (1R)-trans-caronaldehydic methyl ester, obtained from the ozonolysis of (1R)-trans-chrysanthemic acid, can be subjected to a Wittig-type reaction to introduce the 1-propenyl side chain. tandfonline.com The synthesis of cis-isomers can be achieved from (+)-3-carene, which can be converted to (1R)-cis-caronaldehydic acid and (1S)-cis-caronaldehydic acid. tandfonline.com The Wittig reaction of hemiacetal intermediates with CH₃CH=PPh₃ at low temperatures can yield the desired (Z)-norchrysanthemic acid isomers. tandfonline.com

Table 2: Synthetic Routes to Norchrysanthemic Acid Stereoisomers

| Starting Material | Target Isomer(s) | Key Intermediate(s) |

|---|---|---|

| (1R)-trans-Chrysanthemic acid | (1R)-trans-(Z)- and (1R)-trans-(E)-norchrysanthemic acid methyl esters | (1R)-trans-caronaldehydic methyl ester |

The introduction of halogen atoms into the chrysanthemic acid structure has led to the development of highly potent and photostable pyrethroids. nih.govepo.org For example, the substitution of the isobutenyl group with a dihalovinyl group is a key feature of insecticides like permethrin, cypermethrin, and deltamethrin. nih.gov

The synthesis of these analogues often involves modifications of the chrysanthemic acid skeleton. For instance, deltamethrinic acid, the acid component of deltamethrin, features a dibromovinyl group. arkat-usa.org Its synthesis can be achieved through various routes, including those starting from chrysanthemic acid itself, involving cleavage of the C=C double bond. arkat-usa.org The (1R)-cis-gem-dibromovinyl analogue of chrysanthemic acid has been stereoselectively prepared from isopropylidene triphenyl phosphorane and di(l)-menthyl fumarate. exlibrisgroup.com

The insecticidal activity of these halogenated analogues is highly dependent on their stereochemistry. For example, the insecticidal activity of pyrethroids with a gem-dihalocyclopropane, like cycloprothrin, resides in the S-enantiomer. mdpi.com

Table 3: Examples of Halogen-Substituted Chrysanthemic Acid Analogues

| Analogue Name | Halogen Substitution | Key Structural Feature |

|---|---|---|

| Permethrin acid moiety | Dichlorovinyl | 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid |

| Cypermethrinic acid | Dichlorovinyl | 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid |

Caronic acid (2,2-dimethylcyclopropane-1,3-dicarboxylic acid) is a key degradation product and synthetic precursor of chrysanthemic acid. tandfonline.comtandfonline.com The synthesis of cis-caronic acid has been achieved by the condensation of methyl α,β-dibromoisovalerate with diethyl malonate, followed by hydrolysis and decarboxylation. tandfonline.com Interestingly, this method yields the cis-isomer exclusively, without the formation of the trans-isomer. tandfonline.com Trans-caronic acid can be obtained through the ozonolysis of (+)-trans-chrysanthemic acid. gla.ac.uk

Dihydrochrysanthemolactone is another important intermediate, which can be converted to cis-chrysanthemic acid. tandfonline.comichem.md The synthesis of optically active dihydrochrysanthemolactone has been accomplished through the asymmetric intramolecular cyclization of an unsaturated diazoacetic ester using a chiral copper complex as a catalyst. tandfonline.com For example, the decomposition of 2,5-dimethyl-4-hexen-2-yl diazoacetate in the presence of a chiral salicylaldiminatocopper(II) complex can yield optically active dihydrochrysanthemolactone. tandfonline.com This lactone can then be readily converted to (-)-cis-chrysanthemic acid by treatment with potassium tertiary-butoxide. tandfonline.com

Table 4: Synthesis of Caronic Acid and Dihydrochrysanthemolactone Derivatives

| Compound | Synthetic Method | Starting Material(s) |

|---|---|---|

| cis-Caronic Acid | Condensation, hydrolysis, and decarboxylation | Methyl α,β-dibromoisovalerate, Diethyl malonate |

Structure-Activity Relationship (SAR) Analysis on Defined Biological Targets (Excluding Mammalian Toxicity)

The insecticidal activity of pyrethroids is profoundly influenced by their three-dimensional structure. SAR studies have been crucial in identifying the key structural features and stereochemical requirements for potent activity against insects.

The stereochemistry of the cyclopropane (B1198618) ring and the side chain of chrysanthemic acid and its derivatives is a primary determinant of insecticidal potency. coresta.orghep.com.cn Natural pyrethrins, derived from (+)-trans-chrysanthemic acid, set the precedent for the importance of the (1R, 3R) configuration for high activity. mdpi.com

Studies on synthetic pyrethroids have consistently shown that the stereochemistry at the C1 and C3 positions of the cyclopropane ring is critical. coresta.org The cis and trans isomers, defined by the relative orientation of the substituents at C1 and C3, exhibit different levels of activity. coresta.orghep.com.cn Furthermore, the chirality at these centers plays a significant role, with one enantiomer often being significantly more active than the other. mdpi.com For example, in a study of 2-methylcyclopropane pyrethroids, clear chiral discrimination was observed between enantiomers, with the (1R,2R)-ether being significantly more active than the (1S,2S)-ether. mdpi.com

The configuration of the side chain also has a substantial impact. As mentioned earlier, for esters of "nor-pyrethric" acid, the (1R, cis)-Z isomer leads to the most potent insecticides, while other isomers are largely inactive. researchgate.net This demonstrates that a specific geometric and stereochemical arrangement of the entire acid moiety is required for optimal interaction with the target site in insects, primarily the voltage-gated sodium channels. hep.com.cn The shape, chirality, and cis/trans stereochemistry across the cyclopropane ring are all key factors that determine the efficacy and selectivity of pyrethroid insecticides. hep.com.cn

Table 5: Stereochemistry and Relative Insecticidal Activity

| Compound Class | More Active Stereoisomer(s) | Less Active Stereoisomer(s) | Reference |

|---|---|---|---|

| Natural Pyrethrins | (1R, 3R) configuration | Other stereoisomers | mdpi.com |

| 2-Methylcyclopropane pyrethroid ethers | (1R, 2R)-ether | (1S, 2S)-ether | mdpi.com |

Enzymatic Interactions and Substrate Specificity of Derivatives in Non-Mammalian Systems

The enzymatic interactions of this compound and its derivatives in non-mammalian systems, particularly insects and microorganisms, are primarily characterized by hydrolysis via esterases and oxidation via cytochrome P450 monooxygenases. hep.com.cn The stereochemistry of the chrysanthemic acid moiety, specifically the cis/trans configuration at the cyclopropane ring, significantly influences the rate and pathway of these enzymatic reactions.

In insects, carboxylesterases (CbEs) are crucial for the detoxification of pyrethroid insecticides, which are esters of chrysanthemic acid. hep.com.cn Generally, these enzymes exhibit substrate specificity, hydrolyzing the trans-isomers of pyrethroids more rapidly than the corresponding cis-isomers. hep.com.cn This slower rate of hydrolysis for cis-isomers, including those derived from this compound, means that oxidative metabolism by cytochrome P450s plays a more significant role in their degradation. hep.com.cnrsc.org The steric hindrance presented by the cis-configuration at the ester linkage is a key factor limiting the rate of the hydrolytic process, thereby favoring oxidative pathways. rsc.org

Microbial systems also demonstrate stereoselectivity in their interactions with chrysanthemic acid precursors and derivatives. Studies on the microbial oxidation of racemic cis/trans-chrysanthemols by various Aspergillus species have revealed distinct diastereoselectivity. These microorganisms preferentially oxidize the trans-stereoisomers to chrysanthemic acid before acting on the cis-isomers. nih.govepo.orgnih.gov For instance, Aspergillus flavipes was observed to oxidize trans-chrysanthemols first, with the oxidation of cis-chrysanthemols commencing only after the trans-alcohols were nearly depleted. epo.org This time-dependent diastereoselectivity highlights the substrate specificity of the microbial enzymes involved.

Furthermore, research into enzyme engineering has shown the potential to alter and enhance specificity for cis-isomers. An esterase from Arthrobacter globiformis, which naturally hydrolyzes (+)-trans-ethyl chrysanthemate, has been modified to specifically decompose (+)-cis-ethyl chrysanthemate, demonstrating that enzymatic pockets can be tailored to accommodate the cis-configuration. google.com

Table 1: Enzymatic Specificity for Chrysanthemic Acid Isomers in Non-Mammalian Systems

| Enzyme/Organism | Substrate(s) | Specificity Observed | System | Reference(s) |

|---|---|---|---|---|

| Insect Carboxylesterases | Pyrethroid esters (cis/trans isomers) | Higher hydrolysis rate for trans-isomers compared to cis-isomers. | Insects | hep.com.cnrsc.org |

| Aspergillus flavipes | Racemic cis/trans-chrysanthemols | Time-dependent diastereoselectivity: trans-isomers are oxidized prior to cis-isomers. | Microorganism | nih.govepo.org |

| Aspergillus ochraceus | Racemic cis/trans-chrysanthemols | Time-dependent diastereoselectivity: trans-isomers are oxidized prior to cis-isomers. | Microorganism | nih.govepo.org |

| Modified Arthrobacter globiformis Esterase | Ethyl chrysanthemate isomers | Engineered specificity for the (1R,3S) or (+)-cis isomer. | Microorganism | google.com |

Oxidation Products and Transformation Pathways of Chrysanthemic Acid

The transformation of this compound and its derivatives in non-mammalian systems proceeds primarily through oxidative pathways, catalyzed mainly by cytochrome P450-dependent monooxygenases. hep.com.cn These pathways are critical for the metabolism and detoxification of synthetic pyrethroids in organisms like insects.

In insects, the metabolism of pyrethroids containing a cis-chrysanthemic acid moiety involves several oxidative reactions. A primary transformation is the hydroxylation of the isobutenyl side chain. inchem.org For cis-permethrin, a synthetic pyrethroid, major metabolites identified include the corresponding cis-hydroxy-chrysanthemic acid and its subsequent oxidation product, a lactone. inchem.org Glucuronide conjugates of the carboxylic acid have also been identified as metabolites. inchem.org Studies on the metabolism of cis- and trans-phenothrins, however, did not show evidence of epoxide intermediates forming on the isobutenyl side chain, suggesting that epoxidation may not be a universal pathway and that direct hydroxylation is a key transformation step. nih.gov This is potentially due to the steric hindrance of the tri-substituted double bond. nih.gov

Microorganisms also provide transformation pathways for chrysanthemic acid precursors. The oxidation of chrysanthemol (B1213662) stereoisomers to their corresponding carboxylic acids is a well-documented microbial transformation. nih.govnih.gov Various strains of Aspergillus, such as A. ochraceus and A. flavipes, are capable of this two-step oxidation, converting the alcohol first to an aldehyde and then to the carboxylic acid. nih.govepo.org This process is diastereoselective, with the oxidation of cis-chrysanthemol (B1144472) occurring after the transformation of the trans-isomer is largely complete. epo.org

Computational studies using density functional theory (DFT) have explored potential decomposition pathways of chrysanthemic acid, including cis-trans isomerization, fragmentation, and rearrangement. d-nb.info These theoretical analyses suggest that cis-trans isomerization has a low activation barrier and is a thermodynamically favorable process compared to fragmentation pathways that would involve cleavage of the cyclopropane ring. d-nb.info

Table 2: Major Oxidation Products and Transformation Pathways

| System | Parent Compound/Derivative | Transformation Pathway | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Insects | cis-Permethrin | Cytochrome P450-mediated oxidation | cis-hydroxy-chrysanthemic acid, corresponding lactone, chrysanthemic acid glucuronide | inchem.org |

| Microorganisms (Aspergillus sp.) | cis-Chrysanthemol | Microbial oxidation | cis-Chrysanthemic acid | nih.govepo.orgnih.gov |

| Theoretical | Chrysanthemic acid | Photochemical decomposition | Isomerization, rearrangement, and fragmentation products | d-nb.info |

Industrial Academic Research and Process Optimization for Chrysanthemic Acid Production

Development of Efficient Industrial Synthesis Routes for Stereoisomers

The industrial synthesis of chrysanthemic acid typically yields a mixture of cis and trans isomers, each as a racemic mixture. kangmei.comgoogle.com The initial synthetic routes often involved the cyclopropanation of a diene, resulting in a mixture of stereoisomers that subsequently required separation. kangmei.com One of the early synthetic methods, the Staudinger-Ruzicka synthesis, utilized the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene (B125384). However, the instability of ethyl diazoacetate posed significant challenges for safe industrial application. google.com

Over the years, numerous process improvements have been developed. These include methods to convert less desirable isomers into more valuable ones. For instance, processes have been patented to convert (-)-trans-chrysanthemic acid, a common remainder after the resolution of the racemic mixture for the production of (+)-trans-chrysanthemic acid esters, into the industrially valuable (+)-cis-chrysanthemic acid. google.com This often involves a series of chemical transformations, including halogenation, dehydrohalogenation, and lactonization, followed by ring-opening to yield the desired cis-isomer. google.com

The separation of cis and trans isomers can also be achieved through various chemical processes. One patented method involves treating a mixture of the isomers with an acid catalyst to selectively convert the iso-cis-chrysanthemic acid into a lactone, which can then be separated from the desired cis-chrysanthemic acid. google.com

The CAS numbers for the different stereoisomers of chrysanthemic acid are provided in the table below. wikipedia.org

| Stereoisomer | CAS Number |

| (1R,3R) or (+)-trans-chrysanthemic acid | 4638-92-0 |

| (1S,3S) or (−)-trans-chrysanthemic acid | 2259-14-5 |

| (1R,3S) or (+)-cis-chrysanthemic acid | 26771-11-9 |

| (1S,3R) or (−)-cis-chrysanthemic acid | 26771-06-2 |

Optimization of Enantiomeric Resolution Processes at Scale

Given that synthesis often produces racemic mixtures, the resolution of enantiomers is a critical step in the industrial production of specific stereoisomers like (-)-cis-chrysanthemic acid. This is traditionally achieved by forming diastereomeric salts with a chiral resolving agent.

A variety of chiral resolving agents have been investigated and applied on an industrial scale for the separation of chrysanthemic acid enantiomers. These agents form diastereomeric salts with the racemic acid, which can then be separated by fractional crystallization due to their different solubilities.

One effective class of resolving agents are chiral amines. For instance, enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) have been found to be highly effective for the resolution of trans-chrysanthemic acid on an industrial scale. rsc.org These agents are particularly advantageous as they are "blind" to the cis-isomers, allowing for the selective resolution of the trans-enantiomers from a mixed cis/trans feedstock. rsc.orgresearchgate.net The MTDP enantiomers are also low-cost, non-toxic, and can be recovered and reused with high efficiency. rsc.org Isopropyl ether has been identified as a suitable solvent for this resolution process. rsc.orgresearchgate.net

Other chiral amines, such as (-)-α-(1-naphthyl)-ethylamine, have also been successfully used to resolve (±)-trans-chrysanthemic acid or a mixture of (±)-cis,trans-chrysanthemic acid to obtain (+)-trans-chrysanthemic acid. google.com The process involves dissolving the racemic acid and the resolving agent in a suitable solvent, such as a lower alkyl alcohol, ether, or ketone, and then cooling the solution to crystallize the desired diastereomeric salt. google.com

The choice of solvent plays a crucial role in the efficiency of the resolution. For the resolution of trans-chrysanthemic acid with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD), ether-type solvents containing methanol (B129727) were found to be optimal. researchgate.net The methanol was found to be incorporated into the crystal structure of the less soluble diastereomeric salt, which is believed to promote nucleation and crystal growth. researchgate.net

The table below summarizes some of the chiral resolving agents used for chrysanthemic acid.

| Resolving Agent | Target Isomer(s) | Key Findings |

| threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) enantiomers | trans-chrysanthemic acid | Effective on industrial scale, "blind" to cis-isomers, reusable. rsc.orgresearchgate.net |

| (-)-α-(1-naphthyl)-ethylamine | (±)-trans-chrysanthemic acid | Allows for the isolation of (+)-trans-chrysanthemic acid. google.com |

| (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) | trans-chrysanthemic acid | Ether-type solvents with methanol enhance resolution efficiency. researchgate.net |

| l-menthol | dl-cis and trans-chrysanthemic acid | Forms diastereoisomeric esters separable by gas chromatography. tandfonline.com |

| Monoamino β-cyclodextrin, dimethyl β-cyclodextrin, hydroxypropyl β-cyclodextrin | cis-chrysanthemic acid enantiomers | Used as chiral selectors in capillary electrophoresis for separation. mdpi.com |

Advancements in Biocatalytic and Chemo-Enzymatic Production for Industrial Scale

In addition to classical chemical resolution, biocatalytic and chemo-enzymatic methods are gaining prominence for the industrial-scale production of enantiomerically pure chrysanthemic acid. These methods offer the potential for high stereoselectivity under mild reaction conditions.

Microbial hydrolysis of racemic chrysanthemic acid esters is a promising approach. Researchers have screened numerous microbial strains for their ability to stereoselectively hydrolyze (±)-cis,trans-ethyl chrysanthemate to produce (+)-trans-chrysanthemic acid. tandfonline.com Among the strains tested, Arthrobacter globiformis IFO-12958 demonstrated the ability to produce optically pure (+)-trans-acid. tandfonline.com Further optimization of the cultivation media and the use of a mutant strain, SC-6-98-28, led to a significant increase in hydrolytic activity. tandfonline.com

The enzyme responsible for this stereoselective hydrolysis, a carboxylesterase from Arthrobacter globiformis, has been purified and characterized. tandfonline.com This purified enzyme selectively hydrolyzes a mixture of ethyl chrysanthemate isomers to yield (+)-trans-chrysanthemic acid with 100% stereoisomeric purity. tandfonline.com The optimal conditions for this enzymatic hydrolysis were found to be a pH of 10.0 and a temperature of 45°C. tandfonline.com

These biocatalytic approaches present a more environmentally friendly and potentially more efficient alternative to traditional chemical resolution methods for producing specific stereoisomers of chrysanthemic acid on an industrial scale.

Q & A

Q. How can (-)-cis-chrysanthemic acid be synthesized, and what intermediates are involved in its preparation?

this compound is synthesized via a multi-step pathway involving cyclopropane ring formation and stereochemical control. For example, a route using intermediates generated through reactions with hydrazine derivatives (e.g., C₇H₇SO₂NHNH₂) and subsequent base-mediated cyclization (e.g., KOH in DMSO) has been documented. Key intermediates include cyclopropane precursors and esters, with final acidification yielding the cis-isomer .

Q. What methods are effective for separating cis- and trans-chrysanthemic acid stereoisomers?

Separation strategies leverage differences in solubility, acidity, or reactivity:

- Solubility-based separation : The cis-isomer exhibits higher solubility in non-polar solvents (e.g., hexane), allowing crystallization of the trans-isomer from a cis/trans mixture .

- Acidity difference : Trans-chrysanthemic acid is more acidic than its cis counterpart. Selective acidification (e.g., CO₂ bubbling) of sodium salts in aqueous solutions isolates the trans-isomer, leaving cis-sodium salts dissolved .

- Lactonization : Reacting the mixture with acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) lactonizes the cis-isomer, enabling extraction of unreacted trans-acid .

Q. How can the purity of this compound be validated after synthesis?

Purity is assessed via chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, IR). For enantiomeric purity, chiral chromatography or polarimetry is employed. Supercritical fluid extraction (SFE) with CO₂ and chiral bases (e.g., (S)-(+)-2-(benzylamino)-1-butanol) can resolve enantiomers, achieving up to 99% enantiomeric excess (ee) for this compound .

Advanced Research Questions

Q. What mechanisms drive cis/trans isomerization of chrysanthemic acid under thermal or catalytic conditions?

Isomerization occurs via cyclopropane bond cleavage/recombination or epimerization:

- Thermal isomerization : Heating cis-chrysanthemic acid (250°C) cleaves the [Cb-Cc] bond, enabling recombination to form the trans-isomer with >85% yield .

- Base-catalyzed epimerization : Sodium/potassium alcoholates in benzene selectively epimerize the ester derivatives at the cyclopropane ring’s [Cb] position, favoring trans-isomer formation .

- Transition metal catalysis : Palladium complexes (e.g., PdCl₂(benzonitrile)₂) induce regioselective epimerization at [Cd], preserving the cyclopropane ring .

Q. How do stereochemical variations in chrysanthemic acid impact its bioactivity or metabolic stability?

Toxicity studies in mice reveal significant differences: (+)-cis-chrysanthemic acid (LD₅₀ = 600 mg/kg) is less toxic than its trans-counterpart (LD₅₀ = 98 mg/kg), highlighting stereochemistry’s role in biological interactions . Metabolic stability is influenced by lactonization susceptibility; the cis-isomer readily forms δ-lactones under acidic conditions, altering reactivity .

Q. What advanced strategies enable enantioselective synthesis of this compound?

Enantiospecific routes use chiral starting materials (e.g., D-(-)-pantolactone) to control stereocenters. For example, a synthesis involving enzymatic resolution or asymmetric catalysis (e.g., chiral Lewis acids) achieves high enantiomeric purity. Supercritical CO₂ extraction with chiral bases further refines enantiomer resolution .

Q. How can contradictions in reported yields for trans/cis separation be resolved methodologically?

Discrepancies arise from solvent choice, temperature, or acidification protocols. For reproducibility:

- Optimize solvent polarity (e.g., hexane vs. ether) to exploit solubility differences .

- Use controlled acidification (e.g., CO₂ instead of acetic acid) to minimize premature precipitation .

- Validate yields via triplicate experiments and statistical analysis .

Methodological Considerations

- Experimental design : Include control groups for isomerization studies (e.g., thermal vs. catalytic conditions) and validate stereochemical outcomes via X-ray crystallography or NOESY NMR .

- Data analysis : Use multivariate regression to correlate reaction parameters (temperature, solvent) with isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.